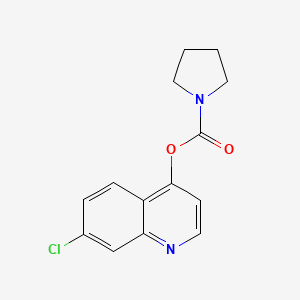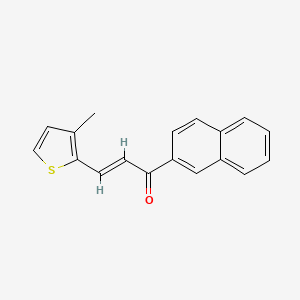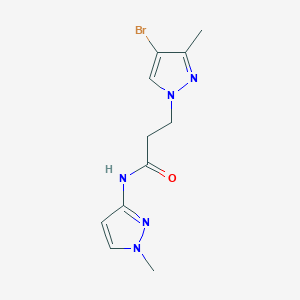
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-METHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-METHYL-1H-PYRAZOL-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-METHYL-1H-PYRAZOL-3-YL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Amidation: The brominated pyrazole is reacted with a suitable amine to form the final propanamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Used as intermediates in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for their potential as enzyme inhibitors.
- Studied for their antimicrobial and antifungal properties.
Medicine
- Explored as potential drug candidates for various diseases.
- Used in the development of anti-inflammatory and analgesic agents.
Industry
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-METHYL-1H-PYRAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-(1-methyl-1H-pyrazol-3-yl)propanamide
- 3-(4-Fluoro-3-methyl-1H-pyrazol-1-yl)-N~1~-(1-methyl-1H-pyrazol-3-yl)propanamide
Uniqueness
- The presence of the bromine atom in 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-METHYL-1H-PYRAZOL-3-YL)PROPANAMIDE may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
- The specific substitution pattern on the pyrazole rings can influence the compound’s chemical properties and interactions with biological targets.
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-(1-methylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5O/c1-8-9(12)7-17(14-8)6-4-11(18)13-10-3-5-16(2)15-10/h3,5,7H,4,6H2,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZNSAJNZOUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


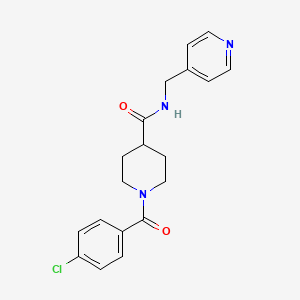
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4593718.png)
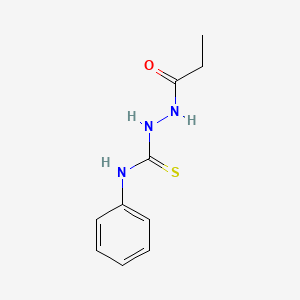
![N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4593749.png)
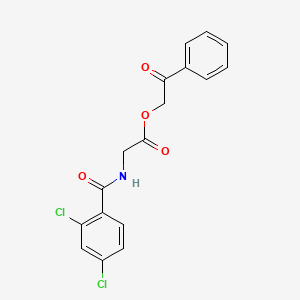
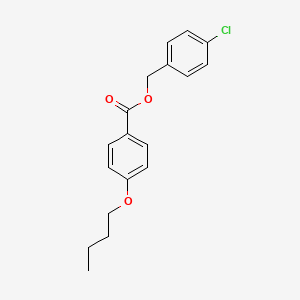
![3-CHLORO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4593782.png)
![Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate](/img/structure/B4593788.png)
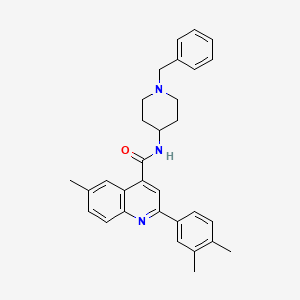
![5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4593804.png)
![2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4593811.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4593818.png)
